Bienvenue dans la boutique en ligne BenchChem!

Nafarelin

GnRH agonist potency leuprolide

Nafarelin is a potent GnRH agonist with a D‑naphthylalanine substitution that confers ~7‑fold higher potency than native GnRH and 6.7‑10‑fold greater LH‑release potency versus leuprolide. In preclinical endometriosis models it reduces lesion volume 54‑65% more than leuprolide/buserelin, and in IVF research it delivers a significantly higher embryo implantation rate (26.3% vs 15.5%). Long‑term studies also report fewer severe vasomotor symptoms and less bone loss compared with leuprolide depot. This unique efficacy and tolerability profile makes nafarelin the optimal choice for pituitary‑gonadal axis studies requiring potent, reproducible suppression and clear differentiation in experimental outcomes.

Molecular Formula C66H83N17O13
Molecular Weight 1322.5 g/mol
CAS No. 76932-56-4
Cat. No. B1677618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNafarelin
CAS76932-56-4
SynonymsNafarelin
Nafarelin Acetate
Nafarelin Acetate, Hydrate
Nafarelin Monoacetate
RS 94991 298
RS-94991-298
RS94991298
Synarel
Molecular FormulaC66H83N17O13
Molecular Weight1322.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8
InChIInChI=1S/C66H83N17O13/c1-36(2)25-48(58(89)76-47(13-7-23-71-66(68)69)65(96)83-24-8-14-54(83)64(95)73-33-55(67)86)77-60(91)50(28-38-15-18-39-9-3-4-10-40(39)26-38)78-59(90)49(27-37-16-19-43(85)20-17-37)79-63(94)53(34-84)82-61(92)51(29-41-31-72-45-12-6-5-11-44(41)45)80-62(93)52(30-42-32-70-35-74-42)81-57(88)46-21-22-56(87)75-46/h3-6,9-12,15-20,26,31-32,35-36,46-54,72,84-85H,7-8,13-14,21-25,27-30,33-34H2,1-2H3,(H2,67,86)(H,70,74)(H,73,95)(H,75,87)(H,76,89)(H,77,91)(H,78,90)(H,79,94)(H,80,93)(H,81,88)(H,82,92)(H4,68,69,71)
InChIKeyRWHUEXWOYVBUCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility1.66e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Nafarelin (CAS 76932-56-4): Product Overview for Research and Procurement Decisions


Nafarelin is a synthetic decapeptide and potent agonist of the gonadotropin-releasing hormone (GnRH) receptor. Upon administration, it initially stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary, leading to a transient increase in gonadal steroidogenesis [1]. However, continuous exposure results in the downregulation and desensitization of pituitary GnRH receptors, ultimately suppressing circulating levels of LH, FSH, and sex steroids [2]. Nafarelin is distinguished from native GnRH by its significantly enhanced potency and prolonged duration of action, primarily due to the substitution of glycine at position 6 with a D-naphthylalanine residue, which confers increased resistance to enzymatic degradation and higher receptor binding affinity [3]. This profile underpins its clinical and research utility in conditions requiring reversible suppression of the pituitary-gonadal axis.

Why Nafarelin Cannot Be Considered Interchangeable with Other GnRH Agonists for Procurement


Generic substitution among GnRH agonists is not scientifically or clinically appropriate due to significant, quantifiable differences in molecular potency, pharmacokinetic profiles, and resultant clinical outcomes. In vitro and in vivo studies demonstrate that compounds like nafarelin, leuprolide, and buserelin exhibit distinct receptor binding affinities and potencies that directly translate to varying degrees of hormonal suppression and therapeutic efficacy [1]. For instance, nafarelin has been shown to be two to four times more potent than leuprolide in experimental models [2]. Furthermore, direct comparative clinical trials in assisted reproduction and endometriosis management reveal divergent effects on key metrics such as implantation rates, serum estradiol suppression, and adverse event profiles, including bone mineral density loss and vasomotor symptoms [3]. These documented variations mean that selecting nafarelin over a comparator is not arbitrary but is based on a specific, evidence-supported profile of activity and tolerability that is crucial for achieving desired experimental or therapeutic outcomes. The following section provides the quantitative evidence substantiating these critical differentiators.

Quantitative Evidence Differentiating Nafarelin from Key Comparators for Informed Selection


Superior Potency and GnRH Receptor Activation Compared to Leuprolide

In a clinical research center study, a 100 µg dose of nafarelin stimulated the release of approximately 7-fold more gonadotropin (LH and FSH) over 24 hours than an equivalent dose of native GnRH, establishing its superagonist status [1]. A subsequent head-to-head comparison found that a leuprolide dose of 10 µg/kg was required to produce an LH response similar to that achieved with only 1-1.5 µg/kg of nafarelin [1]. This substantial difference in molar potency is further supported by data from a 1988 NEJM correspondence, which noted that nafarelin acetate had been demonstrated to be two to four times more potent than leuprolide in experimental conditions [2].

GnRH agonist potency leuprolide pituitary-gonadal axis

Enhanced Endometriosis Regression Compared to Buserelin and Leuprolide in a Preclinical Model

In a rat model of experimentally induced endometriosis, nafarelin demonstrated a statistically superior capacity to induce regression of ectopic endometrial tissue. After therapy, the mean explant volume in the nafarelin-treated group was reduced to 1.7 ± 0.1 mm³, which was comparable to the effect of surgical castration (1.9 ± 0.5 mm³) [1]. This reduction was significantly greater than that observed with buserelin (4.8 ± 1.8 mm³) or leuprolide (3.7 ± 1.2 mm³) [1].

endometriosis preclinical model buserelin leuprolide

Divergent Effects on In Vitro Fertilization Outcomes Versus Buserelin

A prospective randomized trial comparing intranasal nafarelin (800 µg/day) and buserelin (1200 µg/day) for down-regulation in IVF cycles found divergent outcomes. While buserelin achieved lower median serum LH levels after two weeks (1.8 IU/L vs 2.6 IU/L for nafarelin, p=0.0001), the nafarelin group had a significantly higher implantation rate (26.28% vs 15.5%, p=0.030) and fertilization rate (49.9% vs 45.1%, p=0.023) [1].

IVF implantation rate buserelin oocyte quality

Superior Suppression of LH and Estradiol Compared to Danazol

A comparative study on the suppressive effects of nafarelin and danazol on reproductive hormones in women with endometriosis demonstrated that nafarelin (800 µg/day) is a more potent suppressor of LH and estradiol. Specifically, nafarelin significantly depressed LH pulse amplitude compared to danazol (P ≤ 0.05) and led to significantly lower estradiol levels (P ≤ 0.01) [1].

LH suppression estradiol danazol endometriosis

Favorable Tolerability Profile with Reduced Vasomotor Symptoms and Bone Loss Versus Leuprolide Depot

In a multicenter, double-blind study comparing intranasal nafarelin (200 µg twice daily) with intramuscular leuprolide acetate depot (3.75 mg once monthly) for endometriosis, nafarelin was associated with a more favorable safety profile. Nafarelin-treated subjects experienced significantly fewer days with moderate or severe hot flashes (P < 0.05) and lost less bone mineral density (BMD) than those receiving leuprolide depot [1]. These differences were observed despite nafarelin recipients having consistently higher estradiol levels [2].

tolerability vasomotor symptoms bone mineral density leuprolide depot

Optimized Research and Clinical Applications for Nafarelin Based on Quantitative Evidence


Investigating the Pituitary-Gonadal Axis in High-Sensitivity Models

Given nafarelin's proven ~7-fold higher potency than native GnRH and its 6.7 to 10-fold higher potency relative to leuprolide in stimulating LH release [1], it is the optimal GnRH agonist for studies requiring a robust, quantifiable, and dose-sensitive activation of the pituitary-gonadal axis. Its high potency allows for the use of lower peptide masses to achieve a maximal physiological response, which is particularly advantageous in sensitive in vivo models or when minimizing vehicle/peptide-related artifacts is essential. This makes nafarelin a superior choice for diagnostic tests of pituitary function and for detailed pharmacokinetic/pharmacodynamic modeling of GnRH receptor activation and desensitization.

Optimizing Endometriosis Research with a Preclinically Validated Potent Agonist

For researchers utilizing animal models of endometriosis, nafarelin provides a key advantage. In a direct head-to-head comparison, nafarelin reduced endometriotic explant volume by 64.6% more than buserelin and 54.1% more than leuprolide, achieving a level of lesion regression comparable to surgical castration [2]. This superior efficacy in a controlled preclinical setting validates nafarelin as the most potent comparator in its class for evaluating new endometriosis therapies. Its use as a positive control in such studies ensures a high benchmark for efficacy, allowing for clearer discrimination of novel compound performance.

Achieving Superior Embryo Implantation Outcomes in ART Research

In the context of in vitro fertilization (IVF) and assisted reproductive technology (ART) research, the selection of nafarelin over buserelin for pituitary down-regulation is supported by evidence of a significantly higher embryo implantation rate (26.28% vs 15.5%) and fertilization rate (49.9% vs 45.1%) [3]. This differential impact on outcomes that are critical to the success of ART procedures makes nafarelin the preferred GnRH agonist for studies focused on optimizing implantation and pregnancy rates. Its use can enhance the sensitivity and clinical relevance of research aimed at improving IVF protocols and understanding factors influencing embryo-endometrial interactions.

Conducting Long-Term Endocrine Studies with an Improved Tolerability and Safety Profile

For studies involving prolonged suppression of the pituitary-gonadal axis, the tolerability and safety profile of the agent are paramount. Nafarelin has been directly shown to result in significantly fewer days with moderate or severe hot flashes (P < 0.05) and less bone mineral density loss (P < 0.05) when compared to leuprolide acetate depot [4]. This evidence supports the selection of nafarelin for long-term studies in women's health, where mitigating hypoestrogenic side effects and preserving subject retention are key objectives. Its profile facilitates the investigation of chronic conditions requiring extended periods of hormonal suppression while minimizing confounding variables related to adverse events.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nafarelin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.